molecular formula C20H19NO2 B1589830 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline CAS No. 20440-94-2

4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline

Cat. No. B1589830
Key on ui cas rn: 20440-94-2
M. Wt: 305.4 g/mol
InChI Key: ZJPTYHDCQPDNBH-UHFFFAOYSA-N
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Patent
US07507840B2

Procedure details

The synthesis of the triphenylamine donor Wittig salt follows the schematic in FIG. 9. To a solution of 4.975 g (5.43 mmol) of tris(dibenzylideneacetone)-dipalladium(0) and 4.519 g (8.15 mmol) of 1,1′-bis(diphenylphosphine)-ferrocene in 680 mL toluene under nitrogen was added 68.46 mL (0.245 mol) of 4-bromoanisole and was allowed to stir for 25 minutes. Then, sodium tert-butoxide (59.36 g, 0.618 mol) and aniline (22.5 mL, 0.236 mol) were added to the solution and stirred at 90° C. for approximately 2 weeks. Thin layer chromatography was used to monitor the complete formation of the decoupled product. The reaction solution was then worked up with brine washings (3×), extracted with ether, and dried over MgSO4. A flash column of 5% ethyl acetate/95% hexanes gave a light brown solid. The still crude product was purified on a column with 1% ethyl acetate/99% hexanes mobile phase to give 21.19 g of white solid. 1H NMR (CDCl3): δ3.87 (s, 6H), δ6.87-7.08 (m, 11H), δ7.26 (d, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Wittig salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
59.36 g
Type
reactant
Reaction Step Three
Quantity
22.5 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
1,1′-bis(diphenylphosphine) ferrocene
Quantity
4.519 g
Type
reactant
Reaction Step Five
Quantity
68.46 mL
Type
reactant
Reaction Step Five
Quantity
680 mL
Type
solvent
Reaction Step Five
Quantity
4.975 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.BrC1C=CC([O:27][CH3:28])=CC=1.C[C:30](C)([O-:32])C.[Na+].NC1C=CC=CC=1>C1(C)C=CC=CC=1.[Cl-].[Na+].O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:30][O:32][C:17]1[CH:16]=[CH:15][C:14]([N:7]([C:1]2[CH:2]=[CH:3][C:4]([O:27][CH3:28])=[CH:5][CH:6]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:19][CH:18]=1 |f:2.3,6.7.8,9.10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Wittig salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
59.36 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
22.5 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Five
Name
1,1′-bis(diphenylphosphine) ferrocene
Quantity
4.519 g
Type
reactant
Smiles
Name
Quantity
68.46 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
680 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
4.975 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
to stir for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 90° C. for approximately 2 weeks
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
A flash column of 5% ethyl acetate/95% hexanes gave a light brown solid
CUSTOM
Type
CUSTOM
Details
The still crude product was purified on a column with 1% ethyl acetate/99% hexanes mobile phase

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21.19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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